1-Bromo-7-phenylcyclohept-1-ene
Description
Structure
3D Structure
Properties
CAS No. |
62360-63-8 |
|---|---|
Molecular Formula |
C13H15Br |
Molecular Weight |
251.16 g/mol |
IUPAC Name |
1-bromo-7-phenylcycloheptene |
InChI |
InChI=1S/C13H15Br/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1,3-4,7-8,10,12H,2,5-6,9H2 |
InChI Key |
VMIJUYIOHGNWDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=CC1)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Strategic Retrosynthetic Analysis for 1 Bromo 7 Phenylcyclohept 1 Ene
Key Disconnections Based on Carbon-Carbon Bond Formation Principles
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. chemistry.coachyoutube.comorganic-chemistry.org For the target molecule, several key disconnections can be envisioned to simplify the structure.
The seven-membered cycloheptene (B1346976) ring is a significant structural feature. google.comnih.gov Its synthesis can be approached through various ring-forming reactions. One logical disconnection is at the alkene, suggesting a precursor cycloheptanone (B156872). The double bond could be introduced later through an elimination reaction. pearson.com Another powerful strategy for forming seven-membered rings is ring-closing metathesis of a suitable diene. google.com This approach offers good control over the ring size. Additionally, cycloaddition reactions, such as a [4+3] cycloaddition, can be a powerful tool for constructing the seven-membered carbocyclic core in a stereocontrolled manner. nih.gov
| Disconnection Strategy | Precursor Type | Key Reaction |
| Alkene Formation | Cycloheptanone | Elimination (e.g., Dehydration) pearson.com |
| Ring-Closing Metathesis | Acyclic Diene | Olefin Metathesis google.com |
| Cycloaddition | Diene and Three-Carbon Component | [4+3] Cycloaddition nih.gov |
The bond connecting the phenyl group to the cycloheptene ring is another critical point for disconnection. turito.comwikipedia.org A common and effective method for forming such a bond is through the reaction of an organometallic reagent with a suitable electrophile. turito.com For instance, a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium (B1222949) could react with a cycloheptanone derivative. turito.comchemicalbook.com This would place the phenyl group at the desired position. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, provide a versatile and widely used method for forming aryl-carbon bonds. chemistry.coachwikipedia.orgreddit.com
| Disconnection Strategy | Reagents | Key Reaction Type |
| Organometallic Addition | Phenyl Grignard/Lithium + Cycloheptanone | Nucleophilic Addition turito.comchemicalbook.com |
| Cross-Coupling | Phenylboronic Acid/Stannane + Cycloheptenyl Halide/Triflate | Palladium-Catalyzed Coupling chemistry.coachreddit.com |
The final key disconnection involves the introduction of the bromine atom at the vinylic position. wikipedia.orgwikipedia.org A direct disconnection of the C-Br bond leads to a vinyl organometallic species or a vinyl cation, which are generally unstable. A more practical approach is to consider the precursor to the vinyl bromide. This could be an alkyne, which upon hydrobromination would yield the desired product. Another strategy involves the conversion of a ketone to a vinyl halide.
| Disconnection Strategy | Precursor | Key Reaction |
| Hydrobromination | Cycloheptynylbenzene | Electrophilic Addition |
| Halogenation of Vinyl Boronic Acid | Vinyl Boronic Acid | Halogenation tandfonline.comtandfonline.com |
| From Ketone | 7-Phenylcycloheptanone | Reaction with PBr5 or similar reagent |
Functional Group Interconversions (FGI) in Retrosynthetic Planning
Functional group interconversions (FGI) are crucial steps in a synthetic plan, allowing for the transformation of one functional group into another to facilitate subsequent reactions or to arrive at the final target molecule. solubilityofthings.comvanderbilt.eduimperial.ac.ukfiveable.me
The introduction of a bromine atom onto a double bond (a vinylic position) requires specific methodologies. wikipedia.orgresearchgate.net One effective method is the reaction of a vinyl boronic acid with sodium bromide in the presence of an oxidizing agent like N-chlorosuccinimide. tandfonline.comtandfonline.com This reaction is known to produce vinyl bromides efficiently. tandfonline.comtandfonline.com Another approach is the stereoselective synthesis from disubstituted vinylsilanes. acs.org Additionally, vinyl bromides can be synthesized from the corresponding alkynes through hydrobromination.
| Method | Precursor | Reagents |
| Halogenation of Vinyl Boronic Acid | Vinyl Boronic Acid | NaBr, N-Chlorosuccinimide tandfonline.comtandfonline.com |
| From Vinylsilanes | Disubstituted Vinylsilane | Electrophilic Halogenating Agent acs.org |
| Hydrobromination of Alkyne | Alkyne | HBr |
The formation of the double bond within the seven-membered ring at a specific position is critical. If the synthesis proceeds through a cycloheptanone intermediate, the alkene can be introduced via several methods. Dehydration of a tertiary alcohol, formed from the addition of the phenyl organometallic reagent to the ketone, can lead to the desired alkene, although regioselectivity can be a challenge. pearson.com A more controlled method would be the conversion of the ketone to a vinyl triflate, which can then participate in cross-coupling reactions or be reduced to the alkene. The Shapiro reaction or the Bamford-Stevens reaction, starting from the tosylhydrazone of the ketone, can also be used to generate the alkene with good regiochemical control.
| Method | Precursor | Key Features |
| Alcohol Dehydration | 7-Phenylcycloheptanol | Acid-catalyzed, potential for mixtures pearson.com |
| From Vinyl Triflates | 7-Phenylcycloheptanone | Versatile intermediate for coupling |
| Shapiro/Bamford-Stevens | Tosylhydrazone of 7-Phenylcycloheptanone | Regiocontrolled alkene formation |
Advanced Synthetic Methodologies for 1 Bromo 7 Phenylcyclohept 1 Ene and Its Precursors
Stereoselective and Regioselective Synthesis of the Cycloheptene (B1346976) Scaffold
The formation of medium-sized rings like cycloheptene is an entropically disfavored process, necessitating specialized synthetic techniques. The key is to employ methods that offer high control over the geometry (stereoselectivity) and positioning (regioselectivity) of the forming bonds.
Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of unsaturated rings of various sizes, including 5- to 30-membered rings. organic-chemistry.orgwikipedia.org This reaction utilizes transition-metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts) and molybdenum, to form a new double bond within a molecule by joining two terminal alkenes. organic-chemistry.orgacs.org The primary byproduct is volatile ethylene, which drives the reaction to completion. wikipedia.org
For the synthesis of a cycloheptene precursor, a suitable acyclic diene would be subjected to RCM. The reaction is catalyzed by a metal alkylidene complex, proceeding through a metallacyclobutane intermediate. organic-chemistry.org The choice of catalyst is crucial and can influence reaction efficiency and functional group tolerance. Modern catalysts, such as the second-generation Grubbs and Hoveyda-Grubbs catalysts, exhibit high activity and are compatible with a wide range of functional groups. organic-chemistry.orgnih.gov The stereoselectivity (E/Z) of the resulting double bond in the cycloheptene ring is influenced by the ring strain and the specific catalyst used. organic-chemistry.org RCM has proven effective in the total synthesis of complex natural products containing seven-membered rings. wikipedia.orgthieme-connect.de
Table 1: Comparison of Common Catalysts for Ring-Closing Metathesis
| Catalyst | Generation | Key Features | Typical Applications |
|---|---|---|---|
| Grubbs Catalyst | First | Good activity for terminal alkenes. | General synthesis of 5- to 12-membered rings. |
| Grubbs Catalyst | Second | Higher activity, better for sterically hindered or less reactive alkenes. organic-chemistry.org | Synthesis of tri- and tetrasubstituted olefins, functional group tolerance. organic-chemistry.org |
| Hoveyda-Grubbs Catalyst | Second | Catalyst is recoverable, increased air and moisture stability. nih.gov | Green chemistry applications, synthesis of complex molecules. nih.gov |
Pericyclic reactions are concerted processes that occur via a cyclic transition state and are governed by the rules of orbital symmetry. meta-synthesis.commsu.edu They are powerful tools for ring formation due to their high stereospecificity.
Cycloaddition Reactions : These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. meta-synthesis.com The formation of a seven-membered ring can be achieved through a [4+3] cycloaddition. In this approach, a four-atom π-system (like a diene) reacts with a three-atom π-system (like an allyl cation or its equivalent). This method allows for the rapid construction of the cycloheptene core. Another relevant process is the Diels-Alder reaction, a [4π+2π] cycloaddition, which forms a six-membered ring (cyclohexene). msu.edu Although it doesn't directly form a seven-membered ring, the resulting cyclohexene (B86901) can be a versatile intermediate for subsequent ring-expansion strategies to access the cycloheptene scaffold.
Ene Reactions : The intramolecular ene reaction is another pericyclic process that can be used to form cyclic structures. It involves the reaction of an alkene containing an allylic hydrogen (the "ene") with another unsaturated group (the "enophile"). This process forms a new sigma bond and a new pi bond, effectively creating a ring. For cycloheptene synthesis, a 1,7-diene could potentially undergo an intramolecular ene reaction to form a seven-membered ring, although this specific transformation is less common than RCM for this purpose.
Annulation reactions involve the formation of a new ring onto an existing molecular framework. Transition-metal catalysis has significantly expanded the scope and efficiency of these reactions. researchgate.netdu.edu For cycloheptene synthesis, a palladium-catalyzed heptagon-forming annulation has been reported, where a 1-halo-8-arylnaphthalene reacts with a diarylacetylene to create a seven-membered ring fused to the naphthalene (B1677914) system. researchgate.net While this specific example leads to a polycyclic aromatic system, the underlying principle of metal-catalyzed C-H activation and alkyne insertion can be adapted for the construction of simpler cycloheptene rings. du.edunih.gov Various metals, including palladium, nickel, and cobalt, can catalyze domino reactions that involve the formation of multiple rings in a single synthetic operation, often starting from strained bicyclic alkenes which can rearrange to form larger rings. beilstein-journals.orgresearchgate.net
Introduction of the Phenyl Substituent
Once the cycloheptene core is established, or during its formation, the phenyl group must be introduced at the desired position (C7 in the target molecule).
Suzuki-Miyaura Coupling : This is a highly versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. rsc.org To introduce the phenyl group onto a pre-formed vinyl bromide precursor (like 1,7-dibromocyclohept-1-ene), a Suzuki-Miyaura coupling with phenylboronic acid would be an ideal strategy. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base. rsc.org The reaction is known for its high functional group tolerance and excellent stereoselectivity, retaining the geometry of the double bond. queensu.ca This method is widely used for Csp²-Csp² bond formation. queensu.canih.gov
Heck Reaction : The Heck reaction couples an aryl or vinyl halide with an alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, one could envision a Heck reaction between a cycloheptene precursor and bromobenzene. However, controlling the regioselectivity of the Heck reaction with cyclic olefins can be challenging, often leading to a mixture of double-bond isomers. acs.orgnih.gov Specific conditions, such as the choice of solvent and ligands, have been developed to improve the selectivity for either conjugated or non-conjugated products. acs.org
Table 2: Overview of Cross-Coupling Reactions for Phenyl Group Introduction
| Reaction | Coupling Partners | Catalyst System | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura | Vinyl bromide + Phenylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | High yield, excellent stereospecificity, mild conditions. rsc.orgresearchgate.net |
| Heck Reaction | Cycloheptene + Bromobenzene | Pd(0) catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base | Atom economical, direct arylation of alkenes. wikipedia.orgacs.org |
Grignard reagents (organomagnesium halides) are powerful carbon nucleophiles used extensively in C-C bond formation. organic-chemistry.orgmasterorganicchemistry.com A plausible route to 7-phenylcyclohept-1-ene precursors involves the addition of a phenyl Grignard reagent (phenylmagnesium bromide) to a cycloheptanone (B156872) derivative.
The initial step would be the reaction of phenylmagnesium bromide with a suitable cycloheptanone. This nucleophilic addition to the carbonyl group forms a tertiary alcohol after an acidic workup. masterorganicchemistry.comlibretexts.org This alcohol can then be subjected to dehydration to form a phenyl-substituted cycloheptene. Subsequent functionalization, such as allylic bromination, could then be used to install the bromo group on the double bond, leading towards the final target structure.
Alternatively, organolithium reagents, which are even more reactive than Grignards, can be used. For instance, phenyllithium (B1222949) can react with 1,7-dibromoheptane (B124887) in a substitution reaction to form 1-bromo-7-phenylheptane, which could then be cyclized. prepchem.com
Controlled Installation of the Vinylic Bromine
The introduction of a bromine atom at a vinylic position, particularly on a substituted cycloalkene, demands methods that offer high control over both regiochemistry (where the atom is placed) and stereochemistry (the 3D arrangement of atoms).
Electrophilic addition of bromine (Br₂) to an alkene is a classic transformation that typically results in a vicinal dibromide. masterorganicchemistry.com The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. chemguide.co.uklibretexts.org This mechanism dictates that the two bromine atoms add to opposite faces of the double bond, a process known as anti-addition. masterorganicchemistry.comlibretexts.org
For a precursor like 1-phenylcycloheptene (B1347628), the initial electrophilic attack by bromine would form a bromonium ion across the double bond. The electron density of the alkene's pi bond induces a dipole in the approaching Br₂ molecule, making the proximal bromine atom electrophilic. chemguide.co.uklibretexts.org This atom is then attacked by the pi electrons, forming the three-membered ring intermediate. libretexts.org
The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs at one of the two carbons of the former double bond. The regioselectivity of this ring-opening is influenced by electronic and steric factors. The presence of the phenyl group at the allylic position (C7) can stabilize a developing positive charge on the adjacent vinylic carbon (C1) through resonance. This could influence the structure of the intermediate, potentially leading to a species with more carbocation character at C1. In such cases, the nucleophile would preferentially attack the more electrophilic carbon. However, the formation of a stable bromonium ion is a proven intermediate in many cases. masterorganicchemistry.com
To achieve the target compound, 1-bromo-7-phenylcyclohept-1-ene, a subsequent elimination of HBr from the intermediate dibromide would be necessary. Controlling the regioselectivity of this elimination to favor the desired vinylic bromide is a significant challenge.
| Reagent/Condition | Intermediate | Key Feature |
| Br₂ in CCl₄ | Cyclic Bromonium Ion | Anti-addition of two bromine atoms. masterorganicchemistry.comlibretexts.org |
| NBS / Silica Gel | Varies | Can be used for regioselective brominations. mdpi.comresearchgate.net |
| Br₂ / H₂O | Bromohydrin | Results in a mix of products if water is present. chemguide.co.uk |
Achieving the desired monobromination directly via electrophilic addition without subsequent elimination is not a standard outcome. Alternative strategies often prove more effective for installing a single vinylic bromine.
Direct nucleophilic substitution (Sɴ1 or Sɴ2) is generally not feasible at unsaturated vinylic carbon centers. wikipedia.org Therefore, indirect methods are employed, often starting from a ketone precursor such as 2-phenylcycloheptanone (B1329588).
One prominent strategy involves the formation of an enolate. The ketone can be deprotonated at the α-carbon using a strong base to form a nucleophilic enolate. ucalgary.ca This enolate can then react with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to introduce bromine at the α-position. To generate the vinylic bromide, this α-bromo ketone must be converted into a suitable intermediate, like an enol triflate, which can then undergo substitution or elimination.
A more direct route to vinyl halides from ketones involves reagents that facilitate both enolization and halogenation. For instance, the use of triphenylphosphine-halogen-based reagents can convert enolizable ketones into vinyl halides under mild conditions. organic-chemistry.org
Another approach involves the trapping of an enolate or a similar derivative. The synthesis of vinyl bromides from ketones can be accomplished through various protocols, highlighting the versatility of the carbonyl group as a synthetic handle. researchgate.net
| Precursor | Reagent System | Product Type | Reference |
| Enolizable Ketone | (PhO)₃P-Halogen | Vinyl Halide | organic-chemistry.org |
| Ketone | Strong Base, then Electrophilic Halogen | α-Halo Ketone | ucalgary.ca |
| Alkenyl Iodide | CuI, trans-N,N′-dimethylcyclohexane-1,2-diamine, TMABr | Alkenyl Bromide | organic-chemistry.org |
These methods circumvent the difficulty of direct substitution on the sp²-hybridized carbon of the alkene.
Radical-based methods offer an alternative pathway for the formation of C-Br bonds. Radical vinylation has been explored using vinyl bromides that possess an electron-withdrawing group. rsc.org For the synthesis of this compound, a radical approach might involve the addition of a bromine radical to a suitable precursor.
For instance, an electrochemical approach has been demonstrated for the synthesis of vinyl sulfonates, mediated by bromine radicals. acs.org In this process, bromide ions are oxidized to bromine radicals, which then add to an alkene. A subsequent elimination step yields the vinylic product. acs.org A similar strategy could potentially be adapted for the synthesis of vinylic bromides.
Photochemical methods can also generate vinyl radicals from alkenyl bromides, which can then participate in further reactions. nih.gov While often used in the context of C-C or C-S bond formation, the underlying principle of generating a vinyl radical could be part of a synthetic design. The stability of the vinyl radical is a key consideration; phenyl substituents are known to have a stabilizing effect, which can influence reactivity and selectivity. nih.gov
| Method | Key Feature | Potential Application |
| Electrochemical Radical Addition | Bromine radical mediated | Addition to 1-phenylcycloheptene followed by elimination. acs.org |
| Photochemical Radical Generation | Formation of vinyl radical from vinyl bromide | Further functionalization or isomerization studies. nih.gov |
Multi-Step Synthesis Design and Optimization
A plausible multi-step synthesis for this compound would likely start from a readily available precursor like 2-phenylcycloheptanone. The design would focus on creating the double bond and introducing the bromine atom with the correct regiochemistry.
Proposed Synthetic Route:
Enolate Formation and Trapping: Treatment of 2-phenylcycloheptanone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate the kinetic enolate. Trapping this enolate with a triflating agent (e.g., trifluoromethanesulfonic anhydride, Tf₂O) would yield the corresponding enol triflate. Enol triflates are excellent precursors for vinyl halides. researchgate.net
Halogen Exchange: The resulting vinyl triflate could then be converted to the vinyl bromide. Palladium-catalyzed reactions have been developed for the conversion of vinyl triflates to vinyl bromides using a bromide source like lithium bromide (LiBr). researchgate.net
Optimization:
Step 1 (Enolate Formation): The choice of base and reaction conditions (temperature, solvent) is critical to ensure the regioselective formation of the desired enolate, leading to the double bond between C1 and C7. Kinetic control (low temperature, strong, hindered base) should favor the less substituted enolate.
Step 2 (Halogen Exchange): Optimization of the palladium catalyst, ligands, and bromide source is crucial for achieving high yield and preventing side reactions. Dialkylbiaryl phosphine (B1218219) ligands have proven effective in similar transformations. researchgate.net
An alternative route could start from 1-phenylcycloheptene:
Allylic Bromination: Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), an allylic bromide could be formed at the C3 or C7 position. The phenyl group at C7 would likely direct the radical to the C3 position due to steric hindrance, making this route less ideal for the target isomer.
Addition-Elimination: As discussed in section 3.3.1, a two-step sequence of electrophilic addition of Br₂ to form the dibromide, followed by a base-induced elimination of HBr, could be attempted. The challenge lies in controlling the regioselectivity of the elimination step to ensure the formation of the double bond between C1 and C7. Careful selection of the base (e.g., a bulky base like potassium tert-butoxide) and reaction conditions would be necessary to favor the desired product.
Each step in any proposed synthesis requires careful optimization of reagents, stoichiometry, temperature, and reaction time to maximize the yield and purity of the desired product, this compound. nih.gov
Mechanistic Investigations of Reactions Involving 1 Bromo 7 Phenylcyclohept 1 Ene
Reactivity of the Cycloheptene (B1346976) Double Bond
The cycloheptene double bond in 1-bromo-7-phenylcyclohept-1-ene is susceptible to attack by both electrophiles and radicals, and can also participate in cycloaddition reactions.
Electrophilic addition to alkenes typically proceeds through a carbocation intermediate. However, in the case of bromo-substituted alkenes, the reaction can be more complex. The addition of an electrophile to this compound would likely initiate by attack of the double bond on the electrophile. This could lead to the formation of a tertiary carbocation at the 7-position, stabilized by the adjacent phenyl group.
Alternatively, and often favored in the case of bromine-containing alkenes, is the formation of a bridged bromonium ion intermediate. stackexchange.comyoutube.comyoutube.com In this scenario, the incoming electrophile adds to one carbon of the double bond, while the bromine atom on the other carbon of the original double bond forms a three-membered ring with the newly formed carbocationic center. This bromonium ion is then opened by a nucleophile, typically in an anti-fashion, leading to the final product. The regioselectivity and stereoselectivity of the reaction are thus controlled by the stability and subsequent opening of this intermediate. The formation of a bromonium ion can be influenced by the reaction conditions and the nature of the electrophile. rsc.orgcore.ac.uk
Radical additions to alkenes proceed via a chain mechanism involving initiation, propagation, and termination steps. In the case of this compound, a radical initiator would generate a radical which then adds to the double bond. The addition can occur at either carbon of the double bond, leading to two possible radical intermediates. The stability of these radical intermediates will determine the major product. The radical at the 7-position would be stabilized by the phenyl group.
The stereochemical outcome of radical additions to cyclic systems can be complex. lookchem.com The initial radical addition can occur from either face of the cycloheptene ring. Subsequent reaction of the resulting radical intermediate, such as hydrogen abstraction, will then determine the final stereochemistry of the product. youtube.comchemistrysteps.com For flexible ring systems like cycloheptene, the stereochemistry of the final product can be influenced by the relative rates of radical trapping versus conformational changes (ring flipping) of the intermediate cycloalkyl radical. lookchem.com It has been observed in some radical additions to cycloheptene that the cis isomer is the major product, which is attributed to the low energy barrier for ring flipping in the cycloheptane (B1346806) system. lookchem.comresearchgate.net This contrasts with other cyclic alkenes where trans products often dominate. lookchem.com The planarity of the radical intermediate allows for attack from either face, potentially leading to a mixture of stereoisomers. youtube.comchemistrysteps.comyoutube.com
Table 1: Stereochemical Outcomes of Radical Additions to Cycloalkenes
| Cycloalkene | Adduct Stereochemistry | Reference |
|---|---|---|
| Cycloheptene | Mainly cis | lookchem.com |
| Cyclohexene (B86901) | Mixture of cis and trans | lookchem.com |
Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.orgalfa-chemistry.comlibretexts.org In principle, this compound could act as a dienophile in a Diels-Alder reaction. The reactivity of the double bond would be influenced by the electronic effects of the bromo and phenyl substituents. Electron-withdrawing groups on the dienophile generally accelerate the reaction with electron-rich dienes (normal electron-demand Diels-Alder). wikipedia.org The stereochemistry of the Diels-Alder reaction is highly controlled, with the relative orientation of the substituents on the diene and dienophile being retained in the product. wikipedia.orglibretexts.org High pressure can be utilized to promote Diels-Alder reactions that are otherwise slow. researchgate.netrsc.org The presence of a bromine atom on a diene has been shown to influence the rate of intramolecular Diels-Alder reactions. researchgate.net
[2+2] Cycloadditions: These reactions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. libretexts.orgslideshare.net Photochemical [2+2] cycloadditions are a common method for the synthesis of cyclobutanes. wikipedia.org The reaction of this compound with another alkene under photochemical conditions could potentially lead to the formation of a bicyclic system containing a cyclobutane ring. The regioselectivity and stereoselectivity of such reactions are governed by the stability of the diradical intermediates formed upon photoexcitation. wikipedia.org Metal-catalyzed [2+2] cycloadditions are also known, offering an alternative to photochemical methods. pku.edu.cnnih.gov
Transformations Involving the Vinylic Bromine
The vinylic bromine atom in this compound is generally less reactive than an alkyl bromine atom but can still participate in elimination and substitution reactions under specific conditions.
Elimination of hydrogen bromide (HBr) from this compound would lead to the formation of a conjugated diene system within the seven-membered ring. The mechanism of this elimination can be E1, E2, or E1cb, depending on the reaction conditions, particularly the strength of the base and the nature of the solvent. dalalinstitute.comlibretexts.orglibretexts.orgyoutube.com
E2 Mechanism: This is a concerted, one-step process where a base removes a proton and the bromide leaves simultaneously. dalalinstitute.comaskthenerd.com The E2 mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group. stackexchange.comstackexchange.com In the case of this compound, the conformational flexibility of the seven-membered ring would likely allow for the necessary geometry to be achieved for the elimination of a proton from the carbon adjacent to the double bond, leading to a conjugated diene.
E1 Mechanism: This two-step mechanism involves the initial slow departure of the leaving group to form a vinylic carbocation, followed by rapid deprotonation by a weak base. libretexts.orglibretexts.org Vinylic carbocations are generally high in energy, so this pathway might be less favorable unless the carbocation can be significantly stabilized. The phenyl group at the 7-position could offer some stabilization to a potential vinylic carbocation at the 1-position through resonance.
E1cb Mechanism: This two-step mechanism occurs with strong bases and involves the formation of a carbanion intermediate. dalalinstitute.comlibretexts.orglibretexts.org The base first removes a proton to form a carbanion, which then expels the leaving group. This mechanism is favored when the proton being removed is particularly acidic. In this compound, the protons on the carbon adjacent to the phenyl group (C7) would be the most acidic, but their removal would not directly lead to the elimination of the vinylic bromine.
The formation of conjugated dienes from bromo-substituted precursors is a known synthetic strategy. organic-chemistry.orgresearchgate.netnih.gov
Direct nucleophilic substitution on a vinylic halide is generally difficult due to the increased strength of the C-Br bond (sp² hybridized carbon) and the repulsion between the incoming nucleophile and the electron-rich double bond. However, under certain conditions, such as with very strong nucleophiles or through mechanisms involving addition-elimination or elimination-addition (benzyne-type) pathways, substitution can occur.
An addition-elimination mechanism would involve the attack of a nucleophile on the double bond to form a carbanionic intermediate, followed by the elimination of the bromide ion. The presence of the electron-withdrawing phenyl group could potentially stabilize such a carbanionic intermediate. An elimination-addition mechanism would involve the formation of a highly reactive cycloheptyne intermediate, which would then be attacked by a nucleophile. This pathway is less likely for a seven-membered ring compared to six-membered aromatic systems.
Organometallic Reactivity (e.g., Lithiation, Grignard Formation, Oxidative Addition)
The transformation of the carbon-bromine bond in this compound into a carbon-metal bond is a gateway to a wide array of chemical transformations. The primary methods to achieve this are through reactions with active metals like lithium and magnesium, or via oxidative addition with transition metal complexes.
Lithiation: The reaction of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, is expected to proceed via lithium-halogen exchange to furnish 7-phenylcyclohept-1-en-1-yllithium. These reactions are typically conducted at low temperatures (e.g., -78 °C) in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent side reactions. The resulting vinyllithium (B1195746) species is a potent nucleophile and a strong base, useful for forming new carbon-carbon bonds by reacting with various electrophiles.
Grignard Reagent Formation: The synthesis of the corresponding Grignard reagent, (7-phenylcyclohept-1-en-1-yl)magnesium bromide, can be achieved by reacting this compound with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or THF. The formation of Grignard reagents is often subject to an induction period and can be initiated by the addition of activating agents like iodine or 1,2-dibromoethane. Once formed, this organomagnesium compound serves as a powerful nucleophile, reacting with electrophiles like aldehydes, ketones, and esters.
Oxidative Addition: this compound is a suitable substrate for oxidative addition reactions with low-valent transition metal complexes, particularly those of palladium and nickel. This process is the initial step in many important cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. In this step, the metal center inserts into the carbon-bromine bond, forming an organometallic intermediate. The facility of this addition is influenced by the nature of the metal, its ligands, and the reaction conditions.
| Organometallic Reagent | Typical Reagents and Conditions | Key Characteristics | Primary Applications |
| 7-phenylcyclohept-1-en-1-yllithium | * |
Catalytic Methodologies Applied to this compound
Catalytic methods provide powerful tools for the selective transformation of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These methodologies are crucial for exploring the synthetic potential of this versatile building block.
Transition-Metal Catalysis for C-X Bond Formation/Cleavage
Transition-metal catalysis, particularly with palladium complexes, is a cornerstone for the functionalization of vinyl halides. In the context of this compound, palladium-catalyzed cross-coupling reactions are of significant interest for creating new C-C bonds at the C1 position. The general mechanism for such transformations, like the Suzuki-Miyaura coupling, typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.comduke.edu
While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar vinyl bromides in palladium-catalyzed reactions is well-established. For instance, the Suzuki-Miyaura coupling of a vinyl bromide with an organoboron reagent in the presence of a palladium catalyst and a base is a common strategy. mdpi.com The catalytic cycle (Figure 1) would commence with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com
| Catalyst System Component | Plausible Role in a Suzuki-Miyaura Reaction |
| Palladium(0) Complex (e.g., Pd(PPh₃)₄) | Active catalyst that undergoes oxidative addition with the C-Br bond. |
| Organoboron Reagent (e.g., ArB(OH)₂) | Provides the organic group to be coupled to the cycloheptene ring. |
| Base (e.g., Na₂CO₃, K₃PO₄) | Activates the organoboron reagent to facilitate transmetalation. |
| Solvent (e.g., Toluene, DMF) | Provides the medium for the reaction to occur. |
| Figure 1: Postulated Components for a Suzuki-Miyaura Coupling with this compound. |
Lewis Acid Catalysis and Its Mechanistic Role
Lewis acid catalysis plays a pivotal role in a variety of organic transformations by activating substrates towards nucleophilic attack. In reactions involving haloalkenes, Lewis acids can polarize the C-X bond, rendering the carbon atom more electrophilic. While direct Lewis acid-catalyzed reactions on the C-Br bond of this compound are not prominently reported, the presence of the phenyl group and the double bond offers other potential sites for Lewis acid interaction.
For instance, Lewis acids could coordinate to the π-system of the double bond or the phenyl ring, potentially influencing subsequent reactions. In the broader context of bromoalkenes, Lewis base catalysis has been shown to accelerate halo-lactonization and cycloetherification reactions. nih.gov Although this involves a Lewis base rather than a Lewis acid, it highlights the potential for catalytic modulation of reactivity at the halogenated double bond.
Stereochemical Analysis and Control
Diastereoselectivity in Synthetic Transformations
The diastereoselectivity of reactions involving 1-bromo-7-phenylcyclohept-1-ene would be significantly influenced by the steric and electronic nature of the phenyl and bromo substituents. In reactions such as additions to the double bond, epoxidation, or dihydroxylation, the existing stereocenter at C7 is expected to direct the approach of incoming reagents.
For instance, in an electrophilic addition to the double bond, the phenyl group at the adjacent C7 position can exert facial selectivity. The bulky phenyl group would likely shield one face of the double bond, leading to the preferential attack of the electrophile from the less hindered face. The resulting product would exhibit a specific diastereomeric relationship between the C7 stereocenter and the newly formed stereocenters at C1 and C2. The degree of diastereoselectivity would be dependent on the size of the attacking electrophile and the conformational preferences of the cycloheptene (B1346976) ring.
| Reaction Type | Reagent | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (d.r.) |
| Epoxidation | m-CPBA | trans-epoxide | > 90:10 |
| Dihydroxylation | OsO₄, NMO | syn-diol, anti to phenyl | > 85:15 |
| Hydrogenation | H₂, Pd/C | syn-addition, anti to phenyl | > 95:5 |
Note: The data in this table is predictive and based on established principles of diastereoselective reactions in substituted cycloalkenes. The actual diastereomeric ratios would need to be confirmed experimentally. The terms trans and anti refer to the stereochemical relationship relative to the phenyl group at C7.
Enantioselective Approaches to Chiral Derivatives
The synthesis of enantiomerically pure derivatives of this compound is a significant challenge that can be addressed through various enantioselective strategies. A prominent approach involves the use of chiral catalysts to control the stereochemical outcome of key synthetic steps.
One potential strategy is the rhodium-catalyzed asymmetric 1,4-addition of an appropriate organoboron reagent to a cycloheptenone precursor. rsc.org This method has proven effective in constructing chiral seven-membered rings with high enantioselectivity. rsc.org By employing a chiral phosphine (B1218219) ligand, it would be theoretically possible to set the stereochemistry at the C7 position during the formation of the cycloheptene ring, leading to an enantiomerically enriched phenyl-substituted cycloheptenone. Subsequent elaboration of the ketone and introduction of the bromo-alkene functionality would yield the desired chiral this compound.
Another viable approach could involve the kinetic resolution of a racemic mixture of this compound or a suitable precursor. This could be achieved using a chiral reagent or catalyst that reacts preferentially with one enantiomer, leaving the other enantiomer unreacted and thus enriched.
| Enantioselective Method | Catalyst/Reagent | Precursor Type | Expected Enantiomeric Excess (ee) |
| Rh-catalyzed 1,4-addition | [Rh(cod)₂]BF₄ / Chiral Phosphine Ligand | α,β-Unsaturated Cycloheptenone | Up to 99% |
| Enantioselective Epoxidation | Sharpless Asymmetric Epoxidation | Allylic Alcohol Precursor | > 90% |
| Kinetic Resolution | Chiral Acylating Agent | Racemic Alcohol Precursor | Up to >99% (for recovered starting material) |
Note: This table presents hypothetical enantioselective approaches based on established catalytic methods for the synthesis of chiral cyclic compounds. The feasibility and efficiency for the specific target molecule would require experimental validation.
Conformational Analysis of the Seven-Membered Ring System
The seven-membered ring of this compound is conformationally mobile, capable of adopting several low-energy conformations. The most stable conformations for cycloheptene are generally accepted to be the chair and boat forms. The presence of the endocyclic double bond and the bulky phenyl substituent at C7 will significantly influence the conformational equilibrium and the dynamics of ring inversion.
The cycloheptene ring undergoes a process of ring puckering, where the atoms of the ring move out of a mean plane to alleviate torsional and angle strain. The interconversion between different puckered conformations, such as the chair and boat forms, occurs through a process known as ring inversion. This dynamic process is typically rapid at room temperature but can be studied at lower temperatures using techniques like NMR spectroscopy.
Remote stereochemical induction refers to the ability of a chiral center to influence the stereochemical outcome of a reaction at a distant site within the same molecule. In the case of this compound, the chiral center at C7 could potentially induce stereoselectivity in reactions occurring at the C1-C2 double bond.
This induction would be transmitted through the conformational framework of the seven-membered ring. The preferred conformation, dictated by the pseudo-equatorial phenyl group, would create a chiral environment around the double bond. This asymmetry can lead to a difference in the activation energies for the approach of a reagent from the two diastereotopic faces of the double bond, resulting in a modest to good level of diastereoselectivity. The effectiveness of this remote stereochemical induction would depend on the rigidity of the preferred conformation and the distance between the directing group and the reacting center. While challenging, understanding and predicting these long-range effects are crucial for the rational design of stereoselective syntheses involving this and similar cyclic systems.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like "1-Bromo-7-phenylcyclohept-1-ene". It provides granular information on the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and mapping out the covalent framework and spatial relationships within the molecule. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). libretexts.org For "this compound," COSY would reveal the sequence of protons within the cycloheptene (B1346976) ring and the protons of the phenyl group. Cross-peaks would be expected between adjacent methylene (B1212753) protons and between the methine proton at C7 and its neighboring methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.comsdsu.edu This allows for the definitive assignment of each carbon atom in the molecule based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). youtube.comsdsu.edu This is crucial for piecing together the molecular skeleton. For instance, the proton at C7 would show correlations to the carbons of the phenyl ring and to carbons within the cycloheptene ring, confirming the attachment of the phenyl group at this position. The vinylic proton would show correlations to carbons across the double bond and adjacent carbons in the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY could reveal through-space interactions between the phenyl group protons and specific protons on the cycloheptene ring, providing clues about the ring's conformation and the orientation of the phenyl substituent.
Table 1: Predicted 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H – ¹H | - Vicinal protons on the cycloheptene ring (e.g., H6-H7, H2-H3) - Ortho, meta, and para protons on the phenyl ring | Proton-proton connectivity within the spin systems. |
| HSQC | ¹H – ¹³C (¹J) | - Each proton with its directly attached carbon (e.g., C7-H7) | Direct C-H attachments. |
| HMBC | ¹H – ¹³C (²J, ³J) | - H7 to C1, C2, C6, and phenyl carbons - Vinylic H2 to C1, C3, C7 - Phenyl protons to C7 | Connectivity across multiple bonds, confirming the overall structure. |
| NOESY | ¹H – ¹H (through space) | - Phenyl protons to specific cycloheptene ring protons - Interactions between non-adjacent protons on the cycloheptene ring | Stereochemistry and conformational preferences. |
The seven-membered cycloheptene ring is conformationally flexible, capable of existing in various forms such as chair and boat conformations. cdnsciencepub.comresearchgate.net Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. cdnsciencepub.comacs.orgsikhcom.net By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for processes like ring inversion. cdnsciencepub.comsikhcom.net For "this compound," DNMR studies could provide quantitative data on the activation free energy (ΔG‡) for the interconversion between different ring conformers. researchgate.netnih.gov At low temperatures, the exchange process would be slow on the NMR timescale, and separate signals for the different conformations might be observed. As the temperature is raised, these signals would broaden and eventually coalesce into a time-averaged spectrum.
Table 2: Hypothetical Dynamic NMR Parameters for Conformational Exchange in this compound
| Parameter | Hypothetical Value | Significance |
| Coalescence Temperature (Tc) | -50 °C | The temperature at which two exchanging signals merge into one broad peak. |
| Rate Constant at Tc (k_c) | 100 s⁻¹ | The rate of conformational interconversion at the coalescence temperature. |
| Free Energy of Activation (ΔG‡) | 10-12 kcal/mol | The energy barrier for the conformational change, indicating the flexibility of the ring. |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, analysis of the fragmentation patterns in the mass spectrum can offer valuable structural information. nih.govmiamioh.edu For "this compound" (C₁₃H₁₅Br), the molecular ion peak [M]⁺ would be expected, along with a characteristic [M+2]⁺ peak of similar intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu
Common fragmentation pathways would likely involve:
Loss of a bromine radical (•Br): This would lead to a prominent peak at m/z corresponding to the [C₁₃H₁₅]⁺ cation.
Loss of the phenyl group (•C₆H₅): Resulting in a fragment corresponding to the bromo-cycloheptenyl cation.
Tropylium (B1234903) ion formation: A common rearrangement for alkyl-substituted benzene (B151609) rings, leading to a characteristic peak at m/z 91. youtube.com
Cleavage of the cycloheptene ring: Leading to various smaller fragment ions. libretexts.org
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Significance |
| 250/252 | [C₁₃H₁₅Br]⁺ | Molecular ion peak (M⁺ and M+2⁺) |
| 171 | [C₁₃H₁₅]⁺ | Loss of Bromine ([M-Br]⁺) |
| 173 | [C₇H₈Br]⁺ | Loss of Phenyl radical ([M-C₆H₅]⁺) |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a fingerprint of the molecule's structure.
For "this compound," key vibrational modes would include:
C=C stretch: The double bond in the cycloheptene ring would give rise to a characteristic absorption in the IR and a strong signal in the Raman spectrum.
Aromatic C=C stretches: The phenyl group would exhibit several characteristic bands.
C-H stretches: Aromatic and aliphatic C-H stretches would appear at different frequencies.
C-Br stretch: The carbon-bromine bond would have a characteristic absorption in the fingerprint region of the IR spectrum.
Local vibrational mode analysis, a computational technique, can be used to provide a quantitative measure of the intrinsic strength of these bonds. smu.edu
Table 4: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| Phenyl Ring | C-H stretch | 3100 - 3000 | IR, Raman |
| Alkene | C-H stretch | 3050 - 3000 | IR, Raman |
| Alkane | C-H stretch | 3000 - 2850 | IR, Raman |
| Alkene | C=C stretch | 1680 - 1640 | IR, Raman |
| Phenyl Ring | C=C stretch | 1600, 1585, 1500, 1450 | IR, Raman |
| Alkane | CH₂ bend | 1470 - 1445 | IR |
| Phenyl Ring | C-H out-of-plane bend | 900 - 675 | IR |
| Vinyl Bromide | C-Br stretch | 700 - 500 | IR |
X-ray Crystallography of Derivatives or Co-crystals for Definitive Structural Determination
While the aforementioned spectroscopic techniques provide a wealth of structural information, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. youtube.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice. youtube.commdpi.com
Obtaining suitable single crystals of "this compound" itself might be challenging. In such cases, the preparation of derivatives or co-crystals can be a viable strategy. mdpi.comresearchgate.netresearchgate.net For instance, introducing functional groups that promote crystallization through strong intermolecular interactions like hydrogen bonding can facilitate the growth of high-quality crystals suitable for X-ray analysis. researchgate.net The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering an exact picture of the molecule's conformation in the solid state. mdpi.comweizmann.ac.il
Table 5: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.5, 8.2, 15.1 | Dimensions of the unit cell. |
| β (°) | 98.5 | Angle of the unit cell for a monoclinic system. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is known for providing a good balance between accuracy and computational cost.
A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of its atoms that corresponds to the lowest energy. For 1-bromo-7-phenylcyclohept-1-ene, geometrical optimization would reveal precise bond lengths, bond angles, and dihedral angles.
The cycloheptene (B1346976) ring is known for its conformational flexibility, and DFT calculations could identify the most stable conformers, such as the chair and boat forms, and determine their relative energies. This information helps in understanding the molecule's energetic landscape, which is a map of its potential energy as a function of its geometry.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Chair Conformation) from DFT Calculations
| Parameter | Value |
| C1-Br Bond Length (Å) | --- |
| C1=C2 Bond Length (Å) | --- |
| C7-Phenyl Bond Length (Å) | --- |
| C1-C7-Phenyl Dihedral Angle (°) | --- |
| Ring Puckering Parameters | --- |
Note: This table is illustrative. No specific published data is available.
DFT can be employed to study chemical reactions involving this compound. By locating the transition state—the highest energy point along a reaction pathway—researchers can calculate the activation energy, or reaction barrier. This is crucial for predicting reaction rates and understanding reaction mechanisms, such as nucleophilic substitution at the vinylic carbon or elimination reactions.
Following a successful geometrical optimization, vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. For this compound, this would help in identifying characteristic vibrations of the cycloheptene ring, the phenyl group, and the carbon-bromine bond.
Ab Initio Methods for High-Level Energetic Refinement
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energies. researchgate.net These high-level calculations could be used to refine the relative energies of different conformers or the barrier heights of reactions that were initially explored with DFT.
Molecular Dynamics Simulations for Conformational Flexibility
The inherent flexibility of the seven-membered ring in this compound makes it an ideal candidate for study by molecular dynamics (MD) simulations. youtube.comiqce.jp MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics. youtube.comiqce.jp An MD simulation would reveal how the cycloheptene ring interconverts between its various conformations, such as the chair and boat forms, and the timescale of these motions. It would also show the flexibility of the phenyl group's orientation relative to the ring.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (e.g., HOMO/LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. acs.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.
For this compound, analysis of the HOMO and LUMO would provide insights into its reactivity. The energy and spatial distribution of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is also an indicator of the molecule's kinetic stability and chemical reactivity. acs.orgyoutube.com A smaller gap generally suggests higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound from DFT Calculations
| Orbital | Energy (eV) |
| HOMO | --- |
| LUMO | --- |
| HOMO-LUMO Gap | --- |
Note: This table is illustrative. No specific published data is available.
Charge Distribution and Bonding Analysis (e.g., NBO analysis)
Detailed theoretical and computational studies focusing specifically on the charge distribution and Natural Bond Orbital (NBO) analysis of this compound are not extensively available in the public domain. Computational chemistry provides a powerful lens through which the electronic structure and bonding of a molecule can be intimately understood. For a molecule like this compound, such analyses would be crucial in elucidating the influence of its distinct structural features—the seven-membered ring, the vinyl bromide moiety, and the phenyl substituent—on its reactivity and properties.
A hypothetical NBO analysis would offer quantitative insights into the electron density distribution. It would be anticipated that the bromine atom, being highly electronegative, would exhibit a significant negative partial charge. The carbon atom to which it is bonded (C1) would, in turn, display a positive partial charge, indicating a polarized C-Br bond. This polarization is a key factor in the electrophilic nature of the carbon and the nucleophilic character of the bromine atom's lone pairs.
Furthermore, the analysis of charge distribution across the phenyl ring and the cycloheptene ring would reveal the electronic interplay between these two substantial portions of the molecule. The phenyl group is likely to influence the electron density of the cycloheptene ring through both inductive and resonance effects, although the saturated carbons in the seven-membered ring would limit the extent of conjugation.
Bonding analysis would also provide a deeper understanding of the hybridization of the atoms and the nature of the orbitals involved in bond formation. For instance, the sp² hybridization of the vinylic carbons (C1 and C2) is a direct consequence of the double bond, and an NBO analysis could quantify the p-character of these hybrid orbitals.
While specific, experimentally validated data tables for the charge distribution and NBO analysis of this compound are not available, the table below represents a hypothetical set of data that would be expected from such a computational study. This data is illustrative and serves to demonstrate the type of information that would be generated.
Hypothetical Atomic Charges in this compound
| Atom | Element | Hypothetical Partial Charge (a.u.) |
|---|---|---|
| C1 | Carbon | +0.15 |
| C7 | Carbon | +0.05 |
| Br | Bromine | -0.20 |
| C (Phenyl) | Carbon | Variable (-0.05 to +0.02) |
| H (Phenyl) | Hydrogen | Variable (+0.08 to +0.12) |
| C (Cycloheptene) | Carbon | Variable (-0.10 to +0.03) |
Table of Compounds Mentioned
| Compound Name |
|---|
Applications and Synthetic Utility of 1 Bromo 7 Phenylcyclohept 1 Ene in Advanced Organic Synthesis
Precursor for Cycloheptadienic and Cycloheptatrienic Systems
The vinyl bromide functionality in 1-Bromo-7-phenylcyclohept-1-ene serves as a versatile handle for the introduction of additional unsaturation within the seven-membered ring, paving the way for the synthesis of various substituted cycloheptadienes and cycloheptatrienes. These transformations can be achieved through a variety of modern synthetic methodologies.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds at the site of the bromine atom. By selecting appropriate coupling partners, a diverse array of substituents can be introduced, leading to a wide range of functionalized cycloheptadiene derivatives. For instance, a Suzuki coupling with an alkenyl boronic acid would yield a phenyl-substituted cycloheptadiene. Subsequent elimination or dehydrogenation reactions could then be employed to access the corresponding cycloheptatriene (B165957) systems.
Elimination Reactions: Base-induced elimination of hydrogen bromide from this compound or its derivatives can also lead to the formation of cycloheptadienes. The regioselectivity of this elimination would be influenced by the nature of the base and the substitution pattern on the ring. The resulting diene systems are valuable precursors for further transformations, including Diels-Alder reactions.
The synthesis of cycloheptatriene derivatives from this precursor is of particular interest due to the potential for these systems to form the tropylium (B1234903) cation, a stable seven-membered aromatic ring system. The presence of a phenyl group can further influence the electronic properties and stability of these triene and cationic systems.
| Reaction Type | Reagents and Conditions | Product Type | Plausible Yield (%) |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Toluene, reflux | Phenyl-substituted cycloheptadiene | 75-90 |
| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI, Base (e.g., Et₃N), THF, rt | Alkynyl-substituted cycloheptadiene | 70-85 |
| Base-induced Elimination | Strong base (e.g., t-BuOK), THF, reflux | Phenylcycloheptadiene | 60-80 |
Building Block for Complex Polycyclic Structures
The inherent reactivity of both the vinyl bromide and the phenyl-substituted cycloheptene (B1346976) ring makes this compound an attractive starting material for the construction of complex polycyclic frameworks. These structures are prevalent in numerous biologically active natural products and advanced materials.
Intramolecular Cyclization Reactions: The phenyl group at the 7-position can participate in intramolecular cyclization reactions. For example, under acidic conditions, an intramolecular Friedel-Crafts-type reaction could potentially occur between the double bond and the phenyl ring, leading to the formation of a fused polycyclic system. The vinyl bromide can be transformed into other functional groups that can also participate in intramolecular bond-forming reactions.
Cycloaddition Reactions: The double bond of the cycloheptene ring can act as a dienophile or a dipolarophile in various cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene would lead to the formation of a bridged bicyclic system. The resulting adduct, still containing the bromo and phenyl substituents, could then be further elaborated to create even more complex polycyclic architectures.
| Reaction Type | Key Transformation | Resulting Structure |
| Intramolecular Friedel-Crafts | Acid-catalyzed cyclization | Fused polycyclic system |
| Diels-Alder Reaction | [4+2] cycloaddition with a diene | Bridged bicyclic system |
| 1,3-Dipolar Cycloaddition | Reaction with a 1,3-dipole (e.g., azide, nitrile oxide) | Fused heterocyclic system |
Role in the Synthesis of Annulated Systems
Annulation, the formation of a new ring onto an existing one, is a powerful strategy in organic synthesis. This compound is a promising substrate for various annulation strategies to construct fused ring systems containing the seven-membered ring.
Palladium-Catalyzed Annulation: Palladium-catalyzed processes, such as the Larock annulation, could be employed to construct fused aromatic or heteroaromatic rings. By reacting this compound with an appropriately substituted alkyne, a fused six-membered ring can be constructed, leading to a benzannulated cycloheptene derivative.
Radical Annulation: Radical-mediated annulations offer another avenue for ring construction. The vinyl bromide can serve as a radical acceptor in a tandem radical cyclization reaction, where an initial radical addition to the double bond is followed by an intramolecular cyclization to form a new ring.
| Annulation Strategy | Reaction Partners | Product Type |
| Larock Annulation | Internal alkyne, Pd(OAc)₂, Base | Benzannulated cycloheptene |
| Radical Annulation | Radical precursor, Initiator (e.g., AIBN) | Fused bicyclic system |
Intermediate for Natural Product Synthesis (Analogs)
While there are no direct reports of this compound being used in the total synthesis of a natural product, its structural motifs are present in various classes of natural products. Therefore, it represents a valuable starting material for the synthesis of analogs of these natural products, which can be used for structure-activity relationship (SAR) studies and drug discovery.
The seven-membered ring is a core structure in many terpenes and other secondary metabolites. The ability to functionalize this ring system through the vinyl bromide and to introduce complexity via the phenyl group and subsequent reactions makes this compound a powerful tool for medicinal chemists. For example, analogs of colchicine, which contains a trimethoxyphenyl-substituted cycloheptatriene ring system, could potentially be accessed through synthetic routes starting from this compound.
The development of synthetic routes to natural product analogs often relies on the availability of versatile and functionalized building blocks. This compound, with its combination of a reactive vinyl bromide and a modifiable seven-membered ring, fits this description well and holds significant promise for future applications in this area.
Derivatization and Chemical Transformations for Diversification
Functionalization of the Phenyl Moiety
The phenyl group attached to the cycloheptene (B1346976) ring is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. The nature of these transformations is dictated by the directing effects of the alkyl substituent (the cycloheptene ring) and the reaction conditions employed.
Standard electrophilic aromatic substitution reactions such as nitration, halogenation, acylation, and alkylation can be envisioned on the phenyl ring. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely yield a mixture of ortho- and para-nitro-substituted products. Similarly, halogenation with elemental bromine or chlorine in the presence of a Lewis acid catalyst would introduce halogen atoms onto the aromatic ring.
Recent advancements in C-H functionalization offer more sophisticated methods for modifying the phenyl group. Photoredox catalysis, for example, has emerged as a powerful tool for the site-selective bioconjugation of phenylalanine residues in proteins, highlighting its potential for the selective functionalization of phenyl groups in smaller molecules as well. chemrxiv.org Such methods could potentially be adapted to introduce complex moieties onto the phenyl ring of 1-bromo-7-phenylcyclohept-1-ene under mild conditions.
Furthermore, the introduction of functional groups can be achieved through cross-coupling reactions if a suitable handle is present on the phenyl ring. For instance, if a bromo or iodo substituent is introduced onto the phenyl group, subsequent Suzuki or Stille cross-coupling reactions could be employed to form new carbon-carbon bonds, linking the phenylcycloheptene scaffold to other aromatic or aliphatic fragments. mdpi.com
Modifications of the Cycloheptene Ring System
The seven-membered cycloheptene ring offers several avenues for chemical modification, including reactions at the double bond and transformations of the ring structure itself.
The carbon-carbon double bond of the cycloheptene moiety is a key site for functionalization. It can undergo a variety of addition reactions. For example, dihydroxylation using reagents like osmium tetroxide or potassium permanganate (B83412) would yield the corresponding diol. Epoxidation with a peroxy acid would form an epoxide, which can then be subjected to ring-opening reactions with various nucleophiles to introduce diverse functionalities.
The cycloheptene ring can also be involved in cycloaddition reactions. For instance, it can act as a dienophile in Diels-Alder reactions, although its reactivity would be influenced by steric hindrance from the adjacent phenyl and bromo substituents. wikipedia.org The development of photochemical methods for the synthesis of trans-cycloheptene derivatives highlights the potential for accessing strained ring systems that can participate in rapid bioorthogonal reactions. rsc.org
Ring-opening and ring-closing metathesis reactions provide powerful strategies for modifying the cycloheptene ring. mdpi.com Ring-opening metathesis polymerization (ROMP) could potentially be used to synthesize polymers with repeating phenyl- and bromo-substituted cycloheptene units. Conversely, ring-closing metathesis could be employed in more complex substrates to form bicyclic systems. Studies on the reactivity of cycloheptene on platinum surfaces have shown that it can undergo dehydrogenation to form cycloheptadienyl and eventually cycloheptatrienyl species, indicating the potential for accessing different oxidation states of the ring system. illinois.eduillinois.edu
Transformations of the Bromine Atom into Other Functional Groups (e.g., Cyanides, Amines, Alcohols)
The vinyl bromide functionality is a highly versatile handle for introducing a wide range of functional groups through various substitution and coupling reactions.
Nucleophilic Substitution: While nucleophilic substitution at a vinylic carbon is generally more difficult than at a saturated carbon, it can be achieved under specific conditions. pressbooks.pub The direct replacement of the bromine atom by nucleophiles such as cyanide, amines, or hydroxide (B78521) would lead to the corresponding nitriles, amines, or enols (which would likely tautomerize to the corresponding ketone). However, such reactions often require harsh conditions and may be complicated by competing elimination reactions. It is important to note that the geometry of the double bond can influence reactivity, and steric hindrance around the bromine atom can impede backside attack required for an S\N2-type mechanism. stackexchange.comechemi.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are among the most powerful methods for transforming the vinyl bromide. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can be used to introduce new aryl or vinyl groups. This is a widely used method for constructing biaryl systems and other conjugated molecules. researchgate.netresearchgate.netuzh.ch
Heck Reaction: The palladium-catalyzed reaction with alkenes can form new carbon-carbon bonds, leading to the synthesis of substituted dienes.
Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and copper, is a standard method for the synthesis of enynes.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines provides a direct route to the corresponding enamines.
Cyanation: The use of cyanide sources, such as potassium cyanide or zinc cyanide, in the presence of a palladium catalyst can efficiently introduce a cyano group.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions and needs to be optimized for the specific substrate and desired transformation. organic-chemistry.org
Below is a table summarizing potential derivatization reactions for this compound:
| Reaction Type | Reagent(s) | Functional Group Introduced | Product Class |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | -R (Aryl, Vinyl) | Phenyl-substituted cycloheptenes |
| Heck Reaction | Alkene, Pd catalyst, Base | -CH=CHR | Dienes |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | -C≡CR | Enynes |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | -NR₂ | Enamines |
| Cyanation | KCN or Zn(CN)₂, Pd catalyst | -CN | Vinyl cyanides |
| Dihydroxylation | OsO₄ or KMnO₄ | -OH, -OH | Diols |
| Epoxidation | m-CPBA | Epoxide | Epoxides |
| Nitration | HNO₃, H₂SO₄ | -NO₂ | Nitro-aromatic compounds |
This table is interactive and can be sorted by clicking on the column headers.
Future Research Directions and Perspectives
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-bromo-7-phenylcyclohept-1-ene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via bromination of the parent cycloheptene derivative. A common approach involves radical bromination using N-bromosuccinimide (NBS) under UV light or electrophilic bromination with HBr in the presence of a Lewis acid catalyst (e.g., FeBr₃). Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect regioselectivity and byproduct formation. For example, low temperatures favor mono-bromination, while higher temperatures may lead to di-brominated side products .
- Data Consideration : Monitor reaction progress via GC-MS or NMR to identify intermediates. Purity can be optimized using column chromatography (silica gel, hexane/ethyl acetate eluent).
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Combine spectroscopic methods:
- ¹H/¹³C NMR : Identify bromine-induced deshielding in adjacent protons (δ ~5.5–6.5 ppm for vinyl protons) and phenyl group signals (δ ~7.2–7.5 ppm).
- IR Spectroscopy : Confirm C-Br stretching vibrations near 550–650 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₁₅Br) with isotopic patterns characteristic of bromine .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electronic effects. Key parameters:
- Electrophilicity Index : Predicts susceptibility to nucleophilic attack at the brominated carbon.
- Steric Effects : The cycloheptene ring’s strain and phenyl group orientation influence coupling efficiency.
- Validation : Compare computed activation energies with experimental yields using Pd(PPh₃)₄ catalysts and arylboronic acids .
Q. What strategies resolve contradictions in reported catalytic efficiencies for Heck reactions involving this compound?
- Methodological Answer : Discrepancies often arise from:
- Ligand Effects : Bulky ligands (e.g., P(t-Bu)₃) may reduce β-hydride elimination but increase steric hindrance.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may deactivate catalysts.
- Systematic Approach : Design a fractional factorial experiment (e.g., varying ligand, solvent, temperature) to isolate variables. Use ANOVA to identify statistically significant factors .
Q. How does the compound’s conformational flexibility impact its utility in enantioselective synthesis?
- Methodological Answer : The cycloheptene ring’s chair-boat equilibration creates dynamic stereochemical environments. Techniques to address this:
- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) to lock ring conformations.
- Catalytic Asymmetric Bromination : Use chiral Lewis acids (e.g., Cu(I)-BINAP complexes) to bias bromination toward a single enantiomer.
- Monitoring : Employ dynamic NMR or circular dichroism (CD) to track conformational changes .
Critical Analysis of Contradictory Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
